2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride
Description
2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride is a synthetic organic compound characterized by a propan-1-ol backbone substituted with an amino group and a 3-methoxyphenyl ring. The presence of the methoxy group (-OCH₃) at the meta position on the aromatic ring and the hydrochloride salt form enhances its solubility and stability, making it relevant in pharmaceutical and chemical research.
Properties
IUPAC Name |
2-amino-1-(3-methoxyphenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)10(12)8-4-3-5-9(6-8)13-2;/h3-7,10,12H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLYGHFYAIGIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034156-00-7 | |
| Record name | 2-amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3-methoxybenzaldehyde is converted to an amine group through reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Hydrolysis: The resulting imine is hydrolyzed to form the corresponding amine.
Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt of 2-Amino-1-(3-methoxyphenyl)propan-1-ol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic hydrogenation processes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of 3-methoxyphenylacetone.
Reduction: Formation of 2-Amino-1-(3-methoxyphenyl)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with adrenergic receptors, influencing neurotransmitter release and uptake.
Pathways: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent groups, functional moieties, or ring positions. Key differences in physicochemical properties, synthesis routes, and applications are summarized.
Substituted Phenylpropanolamine Derivatives
Table 1: Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The meta-methoxy group in the target compound provides steric hindrance and electron-donating effects, contrasting with the electron-withdrawing -Cl and -NO₂ groups in analogs. This influences reactivity and binding affinity in biological systems .
- Functional Group Impact: The propan-1-ol moiety in the target compound vs. the ketone group in 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride alters polarity and metabolic stability. Ketones are more prone to reduction reactions, whereas alcohols may form hydrogen bonds .
Tramadol Derivatives
Tramadol hydrochloride, a clinically used analgesic, shares the 3-methoxyphenyl group but incorporates a cyclohexanol ring and dimethylaminoethyl chain. Its molecular formula (C₁₆H₂₅NO₂·HCl) and weight (299.84 g/mol) reflect greater complexity, contributing to μ-opioid receptor affinity and serotonin/norepinephrine reuptake inhibition . Unlike the target compound, tramadol’s cyclohexanol structure enhances conformational rigidity, which is critical for its pharmacological activity.
Aminoacetophenone Derivatives
2-Amino-1-(3-methoxyphenyl)ethanone hydrochloride (CAS 24037-72-7) differs from the target compound by replacing propan-1-ol with an ethanone group. However, the absence of the hydroxyl group reduces hydrogen-bonding capacity, impacting solubility .
Biological Activity
2-Amino-1-(3-methoxyphenyl)propan-1-ol hydrochloride, also known as a chiral compound with the molecular formula C10H15ClN2O2 and a molecular weight of approximately 217.696 g/mol, has garnered attention for its potential biological activities. The compound features an amino group and a hydroxyl group attached to a propan-1-ol backbone, alongside a methoxy-substituted phenyl group, which significantly influences its pharmacological properties and reactivity.
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that this compound may modulate serotonin signaling, potentially affecting mood and cognitive functions. Similar compounds have demonstrated antidepressant effects due to their ability to influence neurotransmitter systems, suggesting a similar mechanism may be at play for this compound.
Antidepressant Effects
Studies have shown that compounds structurally related to this compound exhibit antidepressant properties. These effects are thought to arise from the compound's ability to interact with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in various mood disorders .
Neuroprotective Properties
Research utilizing animal models suggests that this compound may possess neuroprotective effects, particularly in conditions such as Alzheimer's disease and Parkinson's disease. The proposed mechanisms include modulation of neuroinflammation, reduction of oxidative stress, and protection against neuronal cell death.
Case Studies and Research Findings
A variety of studies have investigated the biological activity of this compound and related compounds:
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions that enhance its biological activity. The presence of the methoxy group is crucial for its interaction with biological targets. Ongoing research aims to develop derivatives with enhanced potency and selectivity for specific receptors involved in neurological disorders .
Q & A
Q. How can mechanistic studies elucidate the compound’s synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
